molecular formula C7H8F2N2 B13435620 (2-(Difluoromethyl)pyridin-3-yl)methanamine

(2-(Difluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B13435620
M. Wt: 158.15 g/mol
InChI Key: HGXOUCNAGNLHQR-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a difluoromethyl group on a pyridine ring, is particularly valuable. Research indicates that the 2-difluoromethylpyridine moiety can serve as a bioisosteric replacement for pyridine-N-oxide, a strategy used to improve the metabolic stability and physicochemical properties of drug candidates . This compound is used as a reference standard in analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development . Pyridine and difluoromethyl-substituted heterocycles are frequently explored in the synthesis of potential therapeutics. For instance, similar molecular frameworks are investigated as RET inhibitors for oncology , potassium-competitive acid blockers for gastrointestinal diseases , and antimalarial agents targeting dihydroorotate dehydrogenase . The presence of the methanamine group allows for further functionalization, making it a versatile intermediate for constructing more complex molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

[2-(difluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2

InChI Key

HGXOUCNAGNLHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)CN

Origin of Product

United States

Preparation Methods

Five-Step, Two-Pot Synthesis from 2,2-Difluoroacetic Anhydride

A scalable and practical synthesis was developed starting from commercially available 2,2-difluoroacetic anhydride. This method avoids hazardous fluorinating agents and sealed vessel amination steps, making it suitable for large-scale production.

Key steps:

  • Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride (78% yield).
  • Conversion to a methoxyimine intermediate via reaction with methoxyamine hydrochloride (94% yield).
  • Acid-catalyzed cyclization to form a pyridine ring intermediate (53% yield).
  • Reduction with zinc in acetic acid to yield the target amine (85% yield).

Large-scale synthesis was demonstrated with a 1.36 kg batch producing the compound in 46% overall yield.

Step Reagents/Conditions Yield (%) Notes
Formation of difluorobutenone Ethyl vinyl ether, 2,2-difluoroacetic anhydride 78 Validated on 90 g scale
Methoxyimine formation Methoxyamine hydrochloride, no base 94 E/Z mixture formed
Cyclization Acidic conditions, 90 °C, 15 h 53 Performed on 9.2 g scale
Reduction Zinc in acetic acid 85 Better than LiAlH4 or NaBH4
Overall yield (5 steps, 2 pots) 46 Demonstrated on 1.36 kg scale

This method allows preparation of (2-(difluoromethyl)pyridin-3-yl)methanamine without the use of dangerous fluorinating agents or sealed vessels, improving safety and cost-efficiency.

One-Pot Synthesis from Nitrile Intermediate

A one-pot procedure starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile was developed:

  • Reaction with methoxyamine hydrochloride in acetic acid at 50 °C for 7 h.
  • Addition of hydrobromic acid in acetic acid, stirred at 90 °C for 15 h.
  • Zinc reduction under nitrogen atmosphere at room temperature.
  • Extraction, basification, and crystallization to isolate the product.

This route was successfully scaled to multi-kilogram batches, yielding the product as a pale brown solid with 60% isolated yield on 1.36 kg scale.

Step Reagents/Conditions Yield (%) Notes
Methoxyamine addition Methoxyamine hydrochloride, 50 °C, 7 h - Formation of methoxyimine intermediate
Acid-catalyzed cyclization HBr in acetic acid, 90 °C, 15 h - Pyridine ring formation
Reduction Zinc, room temp, 3 h under N2 - Conversion to amine
Isolation Extraction, basification, crystallization 60 Large-scale validated

This streamlined approach reduces intermediate isolations and uses commercially available reagents, enabling efficient scale-up.

Related Pyridine Derivative Preparation Approaches

While direct preparation methods for (2-(difluoromethyl)pyridin-3-yl)methanamine are limited, related synthetic strategies for pyridin-2-yl-methylamine derivatives provide useful insights:

  • Protection and functionalization of pyridine rings using silyl and oxymethoxymethyl groups.
  • Use of sodium hydride in N,N-dimethylformamide for selective substitution.
  • Multi-step transformations involving trifluoromethanesulfonic acid esters and cyclizations to install heterocyclic substituents.
  • Neutralization, extraction, drying, and vacuum distillation for purification.

These methods emphasize careful control of reaction conditions and purification steps to obtain high-purity pyridine amines.

Preparation of 2-(Trifluoromethyl)pyridine-3-formaldehyde as a Related Intermediate

Patent literature describes preparation of 2-(trifluoromethyl)pyridine-3-formaldehyde by:

  • Aldimine condensation and cyclization using methacrylaldehyde and ammonium hydroxide.
  • Hydrolysis and deprotection steps.
  • Acid-catalyzed reactions in toluene and hydrochloric acid at 60 °C.
  • Isolation of white solid product by reduced pressure distillation.

Yields vary with reaction time and acid concentration, reaching up to 99.57% under optimized conditions.

Although this is a trifluoromethyl rather than difluoromethyl derivative, the methodology informs related fluorinated pyridine synthesis.

Comparative Analysis of Preparation Methods

Feature Five-Step Two-Pot Synthesis One-Pot Nitrile Route Pyridine Derivative Methods Trifluoromethyl Pyridine Synthesis
Starting Materials 2,2-Difluoroacetic anhydride, ethyl vinyl ether (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile Protected pyridine derivatives Methacrylaldehyde, ammonium hydroxide
Number of Steps 5 steps, 2 pots One-pot process Multi-step (varies) Multi-step
Use of Hazardous Reagents Avoids fluorinating agents, sealed vessels Avoids hazardous fluorinating agents Sodium hydride, trifluoromethanesulfonic acid Concentrated hydrochloric acid
Reaction Conditions Moderate temperatures, zinc reduction Acidic conditions, zinc reduction Low temperature, inert atmosphere Acidic, 60 °C
Yield 46% overall 60% isolated Variable Up to 99.57% for related compound
Scalability Demonstrated on 1.36 kg scale Demonstrated on multi-kilogram scale Laboratory scale Laboratory scale

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include difluoromethylated pyridine derivatives, aldehydes, ketones, and various substituted pyridines.

Scientific Research Applications

(2-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Data :

Compound Substituent Electronic Effect LogP (Predicted)
(2-(CF₃)pyridin-3-yl)methanamine −CF₃ Strong EWG ~2.5
(2-(CF₂H)pyridin-3-yl)methanamine −CF₂H Moderate EWG ~1.8

Heterocyclic Variations

  • (2-(Thiophen-2-yl)pyridin-3-yl)methanamine (): Replaces −CF₂H with a thiophene ring, introducing sulfur-based π-π interactions. Applications in materials science due to conjugated systems .
  • Imidazopyridine Derivatives ():

    • Example: [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine.
    • The fused imidazopyridine ring enhances planar rigidity, improving target selectivity in kinase inhibitors .

Structural Comparison :

Compound Core Structure Key Feature
(2-(CF₂H)pyridin-3-yl)methanamine Pyridine −CF₂H for H-bonding
(2-Thiophen-2-yl variant) Pyridine-thiophene Sulfur-mediated interactions
Imidazopyridine derivative Fused bicyclic Enhanced rigidity and selectivity

Physicochemical Properties

  • Melting Points :

    • Difluoromethyl-containing pyrazoles (e.g., 6c in ) exhibit melting points of 168–200°C, suggesting that (2-(CF₂H)pyridin-3-yl)methanamine may have similar thermal stability .
    • Trifluoromethyl analogs (e.g., AWG117) are solids with higher melting points due to increased molecular symmetry .
  • Solubility : −CF₂H derivatives generally show improved aqueous solubility compared to −CF₃ analogs, as seen in compounds like 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide () .

Biological Activity

(2-(Difluoromethyl)pyridin-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethyl group and an amine functional group, which may contribute to its unique biological profile. The difluoromethyl group is known for enhancing the metabolic stability and bioactivity of compounds.

The precise mechanism of action for (2-(Difluoromethyl)pyridin-3-yl)methanamine is not fully elucidated in the literature. However, similar compounds have demonstrated various modes of action including:

  • Enzyme Inhibition : Many pyridine derivatives act as inhibitors for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Antimicrobial Activity

Research indicates that derivatives of difluoromethylpyridine exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in combating bacterial infections .

CompoundIC50 (µM)Activity
4NPO33 ± 1.12Quorum sensing inhibitor
Compound 135 ± 1.12Similar activity to 4NPO
Compound 519 ± 1.01Enhanced activity

Anticancer Potential

Certain studies have evaluated the cytotoxic effects of pyridine-containing compounds against cancer cell lines. For example, modifications at specific positions on the pyridine ring have been shown to significantly alter the biological activity, enhancing cytotoxicity against glioblastoma cells .

CompoundGI50 (nM)Cell Type
Compound 2j<10GBM Cells
Compound 2m<100Various Cancer Lines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various difluoromethylpyridine derivatives, it was found that certain modifications led to improved inhibition of biofilm formation and reduction in virulence factor production in Chromobacterium violaceum.

Case Study 2: Anticancer Activity

Another investigation focused on a series of indolyl-pyridinyl-propenones, where the introduction of difluoromethyl groups resulted in enhanced cytotoxicity and altered cell cycle dynamics in treated cancer cells . The findings suggest that structural modifications can lead to significant changes in biological activity.

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